(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
“(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C13H14N4O3 . It falls under the category of heterocyclic building blocks, specifically pyrrolidines . The compound has a molecular weight of 274.28 .
Molecular Structure Analysis
The molecular structure of “(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Catalytic Applications : A study by Kermagoret and Braunstein (2008) discusses the synthesis of nickel complexes with bidentate N,O-type ligands, which are significant in catalysis, particularly in the oligomerization of ethylene. The research focuses on complexes involving ligands such as pyridin-2-yl)methanol, showcasing their utility in catalytic processes (Kermagoret & Braunstein, 2008).
Enzymatic Activity Study : Bouanane et al. (2017) synthesized pyrazoloquinoxaline derivatives, including 6-nitroquinoxaline, to evaluate their catecholase activities. This research provides insights into the enzymatic properties of these compounds, which is important in understanding their biochemical interactions (Bouanane et al., 2017).
Organocatalysis in Chemical Synthesis : Lattanzi (2006) explored the use of 2-pyrrolidinemethanols, including compounds structurally similar to "(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol", in the enantioselective Michael addition of malonate esters to nitroolefins. This study provides valuable information on the utility of these compounds in stereoselective synthesis (Lattanzi, 2006).
Structural and Photocatalytic Studies : Bachmann et al. (2013) discuss the synthesis of ligands like pyridine-2-yl)methanol and their coordination with various metals. The research provides insights into the structural features and photocatalytic activities of these complexes, which could be relevant for applications in photoredox catalysis and solar energy conversion (Bachmann et al., 2013).
Safety And Hazards
The safety information available indicates that “(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-8-9-3-4-16(7-9)13-6-14-12-5-10(17(19)20)1-2-11(12)15-13/h1-2,5-6,9,18H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAEMZHKRRLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol |
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